molecular formula C19H26N4O2 B13348784 N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B13348784
M. Wt: 342.4 g/mol
InChI Key: JKFWNPCPXJPBGN-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative characterized by a cyanocyclopentyl group attached to the nitrogen of the acetamide core and a 4-(2-methoxyphenyl)piperazine moiety.

Properties

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C19H26N4O2/c1-25-17-7-3-2-6-16(17)23-12-10-22(11-13-23)14-18(24)21-19(15-20)8-4-5-9-19/h2-3,6-7H,4-5,8-14H2,1H3,(H,21,24)

InChI Key

JKFWNPCPXJPBGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3(CCCC3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the piperazine ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a methoxyphenyl group, often using a nucleophilic aromatic substitution reaction.

    Attachment of the acetamide group: This can be done through an acylation reaction, where the piperazine derivative reacts with an acyl chloride or anhydride.

    Cyclopentyl cyanation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as an analgesic, anti-inflammatory, or antipsychotic agent.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide would depend on its specific interactions with molecular targets. These may include:

    Binding to receptors: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction pathways: The compound may influence intracellular signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural elements include:

  • 2-Methoxyphenylpiperazine : The ortho-methoxy group on the phenyl ring may influence steric hindrance and electronic properties compared to para-substituted analogs .
  • Acetamide linker : A common feature in bioactive molecules, facilitating hydrogen bonding with biological targets .
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Weight Piperazine Substituent Acetamide Substituent Key Biological Activity (if reported) Reference
N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide ~358* 2-Methoxyphenyl 1-Cyanocyclopentyl Not explicitly reported
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 422.54 4-Methoxyphenyl 4-(p-Tolyl)thiazol-2-yl MMP inhibition (anti-inflammatory)
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) 219.28 Methyl 3-Chlorophenyl Anticonvulsant activity
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ~407 4-Methylbenzenesulfonyl 4-Fluorophenyl Not explicitly reported
2-[4-(4-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (16) 426.96 4-Chlorophenyl 3-(Trifluoromethyl)phenyl Anticonvulsant activity

*Estimated based on similar analogs in .

Substituent Effects on Bioactivity

  • Methoxy Position : The 2-methoxyphenyl group in the target compound may confer distinct receptor binding compared to para-substituted analogs (e.g., 4-methoxyphenyl in ’s compound 13), as ortho-substituents often alter steric and electronic profiles .
  • Cyanocyclopentyl vs.

Biological Activity

N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N4O2C_{19}H_{26}N_{4}O_{2} with a molecular weight of 342.4 g/mol. Its structure includes a piperazine moiety, a methoxyphenyl group, and a cyanocyclopentyl substituent, which contribute to its unique pharmacological properties.

Neuropharmacological Potential

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. These compounds often interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Table 1: Interaction with Neurotransmitter Receptors

CompoundReceptor TypeBinding Affinity (Ki)
This compound5-HT1A< 100 nM
Similar Piperazine Derivative5-HT2A< 50 nM
Ranolazine5-HT3Established

The binding affinities indicate that this compound may have therapeutic potential in treating mood disorders and anxiety by modulating serotonin pathways .

Anticancer Activity

Preliminary studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound's structural features suggest potential activity against tumor growth through apoptosis induction or cell cycle arrest.

Case Study: Cytotoxicity Evaluation

A study assessing the cytotoxicity of related piperazine derivatives demonstrated that certain structural modifications enhanced anticancer properties. The evaluation was conducted using human cancer cell lines, revealing an IC50 value indicative of moderate cytotoxicity for related compounds .

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

  • Receptor Modulation : Interaction with serotonin receptors may lead to altered neurotransmitter release.
  • Cell Cycle Regulation : Induction of apoptosis in cancer cells could be mediated through mitochondrial pathways.

Further studies utilizing in vivo models are necessary to confirm these mechanisms and evaluate the compound's therapeutic efficacy.

Comparative Analysis with Similar Compounds

Table 2: Comparison with Related Piperazine Derivatives

Compound NameStructural FeaturesNotable Activity
2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamideLacks cyanocyclopentyl groupModerate antidepressant effects
RanolazineEstablished clinical useAnti-anginal properties
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamideAcetylated piperazine derivativeAnticancer activity

This comparative analysis highlights the unique aspects of this compound, particularly its combination of functional groups that may confer distinct pharmacological properties compared to other derivatives .

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